2-(4-methoxy-1H-indol-3-yl)acetic Acid
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Overview
Description
2-(4-methoxy-1H-indol-3-yl)acetic acid is an organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyindole.
Functionalization: The indole ring is functionalized at the 3-position with an acetic acid group. This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds.
Reaction Conditions: Common reagents and conditions include the use of boron tribromide in dichloromethane at low temperatures, followed by the addition of ethanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and environmentally benign reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2-(4-methoxy-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound has been studied for its role in cell cycle regulation and apoptosis.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(4-methoxy-1H-indol-3-yl)acetic acid can be compared with other similar compounds, such as:
Methyl 2-(1H-indol-3-yl)ethanoate: This compound has a similar indole structure but differs in the ester functional group.
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-(substituted phenyl)methylidene acetohydrazide: This derivative has additional functional groups that enhance its biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in medicinal chemistry, biology, and industrial applications. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Biological Activity
2-(4-methoxy-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention due to its diverse biological activities. Indole compounds, particularly those with methoxy substitutions, are known for their broad therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Cell Cycle Regulation : The compound has been shown to influence cell cycle progression and apoptosis, which are critical in cancer biology.
- Anti-inflammatory Activity : It exhibits significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways.
- Analgesic Effects : Research indicates that this compound may also possess analgesic effects, making it a candidate for pain management therapies.
Antitumor Activity
Research has demonstrated that derivatives of indole compounds, including this compound, show promise in antitumor applications. For instance:
- Colon and Lung Tumors : Related compounds have been reported to exhibit antitumor activity against solid tumors such as colon and lung cancers . This suggests that this compound may have similar potential.
Antimicrobial Properties
The antimicrobial activity of indole derivatives has been widely studied. Specific findings include:
- Inhibition of Bacterial Growth : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, certain indole derivatives demonstrated minimum inhibitory concentrations (MIC) in the range of 1.99 μM to 3.98 μM against various bacterial strains .
Compound | MIC (μM) | Target Organisms |
---|---|---|
This compound | TBD | Various Gram-positive and Gram-negative bacteria |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of indole derivatives:
- Oxidative Stress Protection : Compounds similar to this compound have shown protective effects against oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases such as Alzheimer's .
Study on Antihyperglycemic Activity
A study synthesized various indole derivatives and evaluated their antihyperglycemic effects. Among these, compounds similar to this compound exhibited notable activity against hyperglycemia in experimental models. The results indicated a promising pathway for developing new treatments for diabetes .
Evaluation Against Drug-resistant Bacteria
Research focusing on drug-resistant strains of Staphylococcus aureus (MRSA) found that certain indole derivatives could inhibit bacterial growth effectively. This highlights the potential for this compound as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-11(9)7(6-12-8)5-10(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASOXKFMZMXTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17897-49-3 |
Source
|
Record name | 2-(4-methoxy-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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